molecular formula C7H7NO2S2 B6609827 2-(4-methanesulfonylthiophen-3-yl)acetonitrile CAS No. 2866322-64-5

2-(4-methanesulfonylthiophen-3-yl)acetonitrile

Cat. No.: B6609827
CAS No.: 2866322-64-5
M. Wt: 201.3 g/mol
InChI Key: UCKKYPMHJVLLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methanesulfonylthiophen-3-yl)acetonitrile, also known as MSTPA, is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and it is highly soluble in water and other organic solvents. MSTPA is used as a reagent in organic synthesis, and as a catalyst in some chemical reactions. It is also used as a protein inhibitor, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-(4-methanesulfonylthiophen-3-yl)acetonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in some chemical reactions. It has also been used in protein inhibitor studies, and it has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

2-(4-methanesulfonylthiophen-3-yl)acetonitrile works by binding to and inhibiting the activity of certain proteins. It is believed to work by blocking the active site of the target protein, preventing it from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the body, as well as the effects of environmental pollutants. It has also been used to study the effects of hormones and other compounds on the body.

Advantages and Limitations for Lab Experiments

2-(4-methanesulfonylthiophen-3-yl)acetonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also highly soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, it can be toxic if ingested, and it has been known to cause skin irritation.

Future Directions

In the future, 2-(4-methanesulfonylthiophen-3-yl)acetonitrile may be used in a variety of new applications. It could be used to study the effects of drugs on the body, as well as the effects of environmental pollutants. It could also be used to study the effects of hormones and other compounds on the body. Additionally, it could be used to study the effects of various diseases on the body, as well as the effects of aging. Finally, it could be used to study the effects of various compounds on the immune system and other biological processes.

Synthesis Methods

2-(4-methanesulfonylthiophen-3-yl)acetonitrile can be synthesized using a two-step process. The first step involves the reaction of 4-methanesulfonylthiophen-3-yl acetic acid with sodium hydroxide to form 4-methanesulfonylthiophen-3-yl sodium acetic acid. This is then reacted with acetonitrile to form this compound.

Properties

IUPAC Name

2-(4-methylsulfonylthiophen-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S2/c1-12(9,10)7-5-11-4-6(7)2-3-8/h4-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKKYPMHJVLLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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